REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]2[CH2:11][C:10](=O)[CH2:9][C:8](=[O:13])[CH2:7]2)=[CH:2]1.C([O-])(=O)C.[NH4+:18]>C(O)C>[NH2:18][C:10]1[CH2:11][CH:6]([C:3]2[CH:4]=[CH:5][S:1][CH:2]=2)[CH2:7][C:8](=[O:13])[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
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S1C=C(C=C1)C1CC(CC(C1)=O)=O
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Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 16 hours
|
Duration
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16 h
|
Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the residue was added water (50 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered
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Type
|
WASH
|
Details
|
washed with water and toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(CC(C1)C1=CSC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |